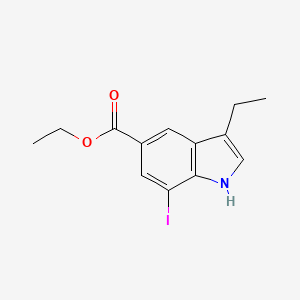![molecular formula C10H10N4O3 B8502917 2-[3-methoxy-4-(tetrazol-1-yl)phenyl]acetic acid](/img/structure/B8502917.png)
2-[3-methoxy-4-(tetrazol-1-yl)phenyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-methoxy-4-(tetrazol-1-yl)phenyl]acetic acid is a compound that features a methoxy group, a tetrazole ring, and a phenylacetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-methoxy-4-(tetrazol-1-yl)phenyl]acetic acid typically involves the reaction of glycine, potassium azide, and triethyl orthoformate in glacial acetic acid at 80°C for 2 hours . This reaction results in the cyclization and formation of the tetrazole ring.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis process mentioned above can be scaled up for industrial applications, ensuring the reaction conditions are optimized for larger quantities.
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-methoxy-4-(tetrazol-1-yl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The tetrazole ring can be reduced under specific conditions.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of [3-hydroxy-4-(1H-tetrazol-1-yl)phenyl]acetic acid.
Reduction: Formation of [3-methoxy-4-(1H-tetrazol-1-yl)phenyl]ethanol.
Substitution: Formation of various substituted phenylacetic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-[3-methoxy-4-(tetrazol-1-yl)phenyl]acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[3-methoxy-4-(tetrazol-1-yl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with various enzymes and receptors, modulating their activity. The methoxy group and phenylacetic acid moiety can also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]ethanol: Similar structure but with an ethanol group instead of acetic acid.
[3-hydroxy-4-(1H-tetrazol-1-yl)phenyl]acetic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
2-[3-methoxy-4-(tetrazol-1-yl)phenyl]acetic acid is unique due to its combination of a methoxy group, tetrazole ring, and phenylacetic acid moiety. This combination imparts specific chemical and biological properties that make it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H10N4O3 |
|---|---|
Molekulargewicht |
234.21 g/mol |
IUPAC-Name |
2-[3-methoxy-4-(tetrazol-1-yl)phenyl]acetic acid |
InChI |
InChI=1S/C10H10N4O3/c1-17-9-4-7(5-10(15)16)2-3-8(9)14-6-11-12-13-14/h2-4,6H,5H2,1H3,(H,15,16) |
InChI-Schlüssel |
DHZOGMJEBXBLOU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)CC(=O)O)N2C=NN=N2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromo-3-[3-[2-(2,4-di-tert-pentylphenoxy)butyrylamino]benzoylamino]-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5(4H)-one](/img/structure/B8502853.png)











